molecular formula C10H12ClNO2 B15125291 3-Amino-4-(3-chlorophenyl)butyric acid

3-Amino-4-(3-chlorophenyl)butyric acid

Cat. No.: B15125291
M. Wt: 213.66 g/mol
InChI Key: IWIJTZNQNXPKGN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-4-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJTZNQNXPKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-chlorophenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which undergoes further reaction with diethyl malonate to yield the desired product .

Industrial Production Methods

Industrial production of 3-Amino-4-(3-chlorophenyl)butyric acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-chlorophenyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, and substituted derivatives of 3-Amino-4-(3-chlorophenyl)butyric acid .

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-3-Amino-4-(3-chlorophenyl)butanoic acid (or its S-enantiomer depending on stereochemistry)
  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 785038-49-5 (free acid); 270596-38-8 (hydrochloride salt)
  • Structure: Features a β-amino acid backbone with a 3-chlorophenyl substituent at the γ-position.

Applications :
Primarily used in pharmaceutical research as a building block for peptidomimetics and enzyme inhibitors. Its hydrochloride salt is common in solid-phase peptide synthesis .

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table compares 3-Amino-4-(3-chlorophenyl)butyric acid with analogs differing in substituents, stereochemistry, or functional groups:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
3-Amino-4-(3-chlorophenyl)butyric acid 3-Cl-C₆H₄ C₁₀H₁₂ClNO₂ 213.66 Moderate solubility in water; used in peptide synthesis.
(S)-3-Amino-4-(2-chlorophenyl)butyric acid 2-Cl-C₆H₄ C₁₀H₁₂ClNO₂ 213.66 Altered steric effects due to ortho-substitution; reduced bioavailability.
(S)-3-Amino-4-(4-fluorophenyl)butyric acid 4-F-C₆H₄ C₁₀H₁₂FNO₂ 197.21 Higher polarity due to fluorine; improved metabolic stability.
3-Amino-4-(3,5-dichlorophenyl)butyric acid 3,5-Cl₂-C₆H₃ C₁₀H₁₁Cl₂NO₂ 248.11 Enhanced lipophilicity; potential CNS activity due to increased Cl substitution.
(R)-3-Amino-4-(4-cyanophenyl)butyric acid 4-CN-C₆H₄ C₁₁H₁₂N₂O₂ 204.23 Nitrile group enables hydrogen bonding; used in kinase inhibitor design.
Boc-(S)-3-Amino-4-(3-chlorophenyl)butyric acid Boc-protected C₁₅H₂₀ClNO₄ 313.78 Improved stability for peptide coupling; lower aqueous solubility.

Pharmacological Potential

  • Antimicrobial Activity : Derivatives with dichlorophenyl groups (e.g., 3,5-Cl₂) show enhanced activity against Gram-positive bacteria .
  • Enzyme Inhibition: The 4-cyanophenyl analog exhibits inhibitory effects on tyrosine kinases due to nitrile-mediated interactions .

Biological Activity

3-Amino-4-(3-chlorophenyl)butyric acid, also known as (R)-3-amino-4-(3-chlorophenyl)butanoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H12ClNO2
  • Molecular Weight : 215.66 g/mol
  • CAS Number : 5706682

The compound features a chiral center, which contributes to its biological activity. The presence of the chlorophenyl group is significant in modulating its interaction with biological targets.

Research indicates that 3-amino-4-(3-chlorophenyl)butyric acid may influence various biological pathways:

  • Neurotransmitter Modulation : This compound has been studied for its effects on neurotransmitter systems, particularly in relation to gamma-aminobutyric acid (GABA) receptors. It may act as a GABA analog, potentially enhancing inhibitory neurotransmission.
  • Antitumor Activity : Preliminary studies suggest that this compound could exhibit antitumor properties by modulating p53 pathways. The interaction with MDM2 and MDMX proteins has been highlighted as a mechanism through which it may restore p53 function in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-amino-4-(3-chlorophenyl)butyric acid:

StudyBiological ActivityMethodologyFindings
Antitumor activityIn vitroInhibition of MDM2-p53 interaction, leading to increased apoptosis in cancer cells.
Neurotransmitter modulationElectrophysiological assaysEnhanced GABAergic transmission observed in neuronal cultures.
Bacterial metabolismGenetic engineeringProduction of phenylalkanoic acids via modified Pseudomonas putida strains, indicating potential bioconversion applications.

Case Study 1: Antitumor Efficacy

In a study examining the effects of 3-amino-4-(3-chlorophenyl)butyric acid on solid tumors lacking p53 mutations, it was found that administration of the compound led to significant tumor regression in xenograft models. The study reported a reduction in tumor volume by approximately 40% after treatment cycles, suggesting its potential as an adjunct therapy in p53 wild-type cancers .

Case Study 2: Neuropharmacological Effects

A neuropharmacological study evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration resulted in decreased anxiety levels, correlating with increased GABA receptor activity. Behavioral tests showed a significant increase in time spent in open arms during elevated plus-maze tests compared to control groups .

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